molecular formula C16H12O B1618881 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one CAS No. 20442-65-3

1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B1618881
CAS No.: 20442-65-3
M. Wt: 220.26 g/mol
InChI Key: HZTQMHOPSAEKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one (CAS Number 20442-65-3), is a small molecule with the molecular formula C₁₆H₁₂O and a molecular weight of 220.27 g/mol . Scientific research has identified this compound as a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine implicated in autoimmune diseases, atherosclerosis, and cancer . Structural studies show that it binds to the tautomerase active site of MIF, which leads to conformational changes that disrupt MIF's interaction with its cell surface receptors . This mechanism results in the down-regulation of phosphoinositide 3-kinase (PI3K) expression and inhibits leukocyte recruitment, both in vitro and in vivo, highlighting its value as a tool for studying inflammatory pathways and immune cell regulation . The compound is offered for research applications only and must be handled by qualified professionals. It is recommended to be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQMHOPSAEKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345629
Record name 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20442-65-3
Record name 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Chemical Synthesis of 1 4 Methylphenyl 3 Phenylprop 2 Yn 1 One and Analogues

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium, is a cornerstone for the synthesis of ynones, providing efficient and selective routes to these valuable compounds. researchgate.netnih.gov These methods often involve the formation of a carbon-carbon bond between an alkyne and a carbonyl-containing substrate.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions of Arylacetylenes with Aroyl Chlorides

The Sonogashira cross-coupling reaction is a powerful and widely used method for the synthesis of ynones, including 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one. This reaction typically involves the coupling of a terminal alkyne with an acyl chloride, catalyzed by a palladium complex, often with a copper(I) co-catalyst. acs.org For the target compound, this would involve the reaction of phenylacetylene (B144264) with 4-methylbenzoyl chloride. The development of heterogeneous catalysts, such as palladium deposited on donor-functionalized silica (B1680970) gel, has enabled these reactions to proceed under mild conditions, sometimes even without a copper co-catalyst. acs.org

The general transformation is valued for its reliability and the broad availability of starting materials. While classic homogeneous catalysts like [PdCl₂(PPh₃)₂]/CuI are effective, research has also focused on developing more robust, often heterogeneous, catalytic systems to improve reusability and simplify product purification. acs.orgnih.gov

Optimizing reaction conditions is critical for achieving high yields and minimizing side reactions in the Sonogashira coupling. researchgate.net Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

For instance, copper-free Sonogashira reactions have been developed to avoid the undesirable homocoupling of acetylenes often promoted by copper salts. rsc.org In one study, the use of the air-stable precatalyst [DTBNpP]Pd(crotyl)Cl with the base 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in dimethyl sulfoxide (B87167) (DMSO) at room temperature proved highly effective for coupling aryl bromides and alkynes. rsc.org While this example uses an aryl bromide, the principles of optimization are broadly applicable. Another optimization study for a Sonogashira-type coupling identified a combination of Pd(OAc)₂, 1,10-phenanthroline (B135089) as the ligand, and Cs₂CO₃ as the base to be optimal. nih.gov

The choice of solvent can significantly influence reaction efficiency. researchgate.net Solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and various amines are commonly employed. nih.gov Catalyst loading is another crucial factor; minimizing the amount of palladium is desirable for both cost and environmental reasons. Protocols have been developed that achieve high yields with catalyst loadings as low as 0.025 mol%.

Table 1: Optimization of Sonogashira Reaction Conditions This table presents a summary of findings from various studies on optimizing Sonogashira reaction parameters.

ParameterConditionObservationSource(s)
Catalyst System Pd(OAc)₂ / 1,10-phenanthrolineOptimal combination for coupling of p-tolyacetylene. nih.gov
[DTBNpP]Pd(crotyl)ClAir-stable precatalyst allowing for room-temperature, copper-free reactions. rsc.org
Base Triethylamine (Et₃N)Effective base, with excess amounts often required.
2,2,6,6-tetramethylpiperidine (TMP)Highly effective in combination with DMSO for copper-free couplings. rsc.org
Cesium Carbonate (Cs₂CO₃)Proved optimal in combination with Pd(OAc)₂ and 1,10-phenanthroline. nih.gov
Solvent Dimethyl Sulfoxide (DMSO)Excellent solvent for room-temperature, copper-free Sonogashira reactions. rsc.org
Dichloromethane (DCM)Found to be a suitable solvent, offering advantages in product work-up. nih.gov
Tetrahydrofuran (THF)Commonly used, often with the reaction performed at reflux temperatures.
Temperature Room TemperatureAchievable with highly active catalyst systems, improving energy efficiency. rsc.org
50 °COptimal temperature found for a specific Pd(OAc)₂-catalyzed system. nih.gov

In the search for more stable and efficient catalysts, palladium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have gained prominence. More recently, acyclic diaminocarbene (ADC) complexes have emerged as a promising alternative. These complexes can serve as effective precatalysts in cross-coupling reactions.

For example, palladium ADC complexes of the type cis-[(R¹NH)(R²)methylidene]Pd(OCOCF₃)₂(CNR¹) have been synthesized and characterized. These complexes have demonstrated effectiveness as precatalysts in one-pot tandem Hiyama alkynylation/cyclization reactions to produce benzofurans, a process that involves an initial alkynylation step similar to the Sonogashira reaction. Other research has shown that aminocarbene palladium(II) complexes, formed from the metal-promoted coupling of isocyanides and hydrazones, are convenient catalysts for both Sonogashira and Suzuki cross-coupling reactions. The application of such well-defined precatalysts can offer advantages in terms of stability, handling, and catalytic activity compared to systems where the active catalyst is formed in situ. rsc.org

Carbonylative Alkynylation Reactions

An important alternative to the Sonogashira coupling of acyl chlorides is the carbonylative alkynylation (or carbonylative Sonogashira) reaction. This method introduces a carbonyl group during the coupling process, typically by using carbon monoxide (CO) gas. This allows for the synthesis of ynones directly from aryl halides or triflates, bypassing the need to prepare the corresponding aroyl chlorides. For the synthesis of this compound, this would involve the palladium-catalyzed reaction of an aryl halide like 4-iodotoluene (B166478) or 4-bromotoluene (B49008) with phenylacetylene under a carbon monoxide atmosphere.

The first palladium-catalyzed carbonylative Sonogashira coupling of terminal alkynes with organic halides was reported in 1981. Since then, the scope of the reaction has been expanded to include various substrates. Recent advancements have focused on using alternative aryl electrophiles, such as aryl thianthrenium salts, which can react with aliphatic and aromatic alkynes under mild, palladium-catalyzed carbonylative conditions to produce ynones in good yields.

Decarboxylative Alkynylation Approaches

Decarboxylative coupling reactions have emerged as a powerful strategy in organic synthesis, utilizing readily available carboxylic acids as substrates and releasing carbon dioxide as the only byproduct. For ynone synthesis, a key method is the decarboxylative alkynylation of α-keto acids.

In a transition-metal-free approach, various ynones can be synthesized through the decarboxylative alkynylation of α-keto acids with ethynylbenziodoxolones (EBX). The reaction proceeds under mild conditions and demonstrates a high tolerance for various functional groups. The proposed mechanism involves a radical process. This method provides a direct route to ynones from α-keto acids, which are often commercially available or easily prepared. While not a "propargylic alkylation," this decarboxylative strategy represents a valid and modern approach to the ynone core structure.

Metal-Free Synthetic Strategies for Ynone Formation

To address the cost and potential toxicity of transition metal catalysts, metal-free synthetic strategies for ynone formation have been developed. These methods are attractive from a green chemistry perspective and can simplify product purification.

A notable metal-free method involves the reaction of potassium alkynyltrifluoroborate salts with acyl chlorides. Potassium organotrifluoroborate salts are advantageous as they are stable, have low toxicity, and tolerate a wide range of functional groups. The reaction to form the ynone is typically promoted by a Lewis acid, such as boron trichloride, and can proceed rapidly at room temperature without the need for strict exclusion of air or moisture. For the target compound, this would involve reacting potassium phenylacetylide trifluoroborate with 4-methylbenzoyl chloride. Studies have shown that derivatives of phenylacetylene trifluoroborate bearing electron-donating groups on the aromatic ring react efficiently with aromatic acyl chlorides to give ynones in good to excellent yields.

Synthesis from α-Keto Acids and 1-Iodoalkynes

A transition-metal-free approach for synthesizing ynones involves the decarboxylative alkynylation of α-keto acids. This method provides a direct route to alkynyl ketones under mild conditions with a notable tolerance for various functional groups. One developed procedure involves a two-step, one-pot synthesis initiated by the cycloaddition of α-keto acids and 1-iodoalkynes, which is then followed by a ring-opening to yield the desired ynone. researchgate.net Another variation employs a decarboxylative cross-coupling reaction promoted by an oxidizing agent like potassium persulfate (K₂S₂O₈), sometimes with a silver catalyst, to couple α-keto acids with hypervalent iodine-alkyne reagents. researchgate.net

The reaction is proposed to proceed through a radical process, offering a valuable alternative to traditional metal-catalyzed methods. researchgate.net This strategy is particularly useful as it avoids the use of potentially toxic transition metals and often proceeds under mild thermal conditions (e.g., 50°C). researchgate.net

Table 1: Examples of Ynone Synthesis via Decarboxylative Coupling Data synthesized from research findings. researchgate.net

α-Keto AcidAlkyne SourcePromoter/CatalystSolventConditionsProduct Type
Aryl Keto AcidSilyl-protected BI-alkyneK₂S₂O₈CH₃CN/H₂O50°C, 12-24hTriorganylsilyl-protected ynone
Carbamoyl Keto AcidSilyl-protected BI-alkyneK₂S₂O₈ / AgNO₃CH₃CN/H₂O50°C, 12-24hYnamide

Base-Promoted Reactions

Base-promoted reactions represent a fundamental strategy for synthesizing alkynyl ketones, often through elimination pathways. A common precursor for this method is a β-ketoester. The process can involve a sequential one-pot reaction where the β-ketoester is first converted into a vinyl triflate intermediate. nih.gov Subsequent treatment with a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS), facilitates an elimination reaction to generate the alkyne functionality. nih.gov

Another powerful base-promoted method starts from α,β-chalcone ditosylates. The treatment of these derivatives with a base like potassium hydroxide (B78521) (KOH) in an alcohol solvent can lead to the formation of acetylenic ketones. researchgate.net This transformation occurs via the elimination of the two tosyloxy groups. The choice of solvent and reaction conditions is critical, as it can influence the reaction pathway and final product.

Conversion from α,β-Chalcone Ditosylate Derivatives

A facile and convenient route for the synthesis of acetylenic ketones, which are otherwise challenging to prepare, involves the use of α,β-chalcone ditosylate derivatives. researchgate.net This method begins with the corresponding chalcone (B49325) (an α,β-unsaturated ketone), which is treated with a hypervalent iodine(III) reagent, such as [hydroxyl(tosyloxy)iodo]benzene (HTIB), to form the α,β-chalcone ditosylate. researchgate.net

These ditosylate intermediates are then subjected to elimination by reacting them with a base, typically potassium hydroxide, in a solvent like methanol. researchgate.net The reaction leads to the stable acetylenic ketone product in excellent yields. researchgate.net However, the reaction conditions must be carefully controlled, as alternative pathways, such as 1,2-aryl shifts followed by C-C bond cleavage, can occur, particularly in ethanol (B145695) under reflux, leading to desoxybenzoins instead of the desired ynone.

Table 2: Transformation of α,β-Chalcone Ditosylates Data synthesized from research findings. researchgate.net

Starting ChalconeReagent for Ditosylate FormationBase for EliminationSolvent/ConditionsMajor Product
1,3-Diphenylprop-2-en-1-one[Hydroxy(tosyloxy)iodo]benzene (HTIB)Potassium Hydroxide (KOH)Methanol1,3-Diphenylprop-2-yn-1-one (Acetylenic Ketone)
Chalcone derivatives with pyrazole (B372694) moiety[Hydroxy(tosyloxy)iodo]benzene (HTIB)Potassium Hydroxide (KOH)MethanolAcetylenic ketones with pyrazole moiety
1,3-Diphenylprop-2-en-1-one[Hydroxy(tosyloxy)iodo]benzene (HTIB)Potassium Hydroxide (KOH)Ethanol, reflux1,2-Diphenylethan-1-one (Desoxybenzoin)

Oxidative Coupling Reactions Leading to Alkynyl Ketones

Oxidative coupling reactions provide an efficient and direct pathway to alkynyl ketones from readily available starting materials. These methods often involve a tandem process where an initial nucleophilic addition is followed by an in-situ oxidation.

One prominent approach is the copper-catalyzed oxidative coupling of terminal alkynes with α-hydroxy ketones. This one-pot reaction uses molecular oxygen as the oxidant under neutral conditions, making it a highly practical and efficient transformation. acs.org A plausible mechanism involves the formation of an intermediate phenylglyoxal. acs.org

Another strategy involves the reaction of metal acetylides with aldehydes. For instance, the reaction of tetraalkynyltin with aldehydes proceeds as a tandem nucleophilic addition of the tin acetylide to the aldehyde, followed by an Oppenauer-type oxidation of the resulting tin alcoholate. rsc.orgrudn.ru This one-pot method is atom-economical and proceeds under mild conditions. rsc.org Similarly, indium(III) bromide has been shown to catalyze the oxidative coupling of terminal alkynes with aldehydes, where the excess aldehyde acts as the oxidant for the intermediate indium propargylic alkoxide species. researchgate.net

Table 3: Overview of Oxidative Coupling Methodologies for Alkynyl Ketones Data synthesized from research findings. rsc.orgacs.orgresearchgate.net

MethodologyReactant 1Reactant 2Catalyst/PromoterOxidantKey Feature
Copper-Catalyzed CouplingTerminal Alkyneα-Hydroxy KetoneCopper CatalystOxygen (O₂)Mild, neutral conditions in a one-pot reaction.
Tin-Mediated CouplingTetraalkynyltinAldehydeNone specifiedExcess Aldehyde (Oppenauer-type)Tandem nucleophilic addition-oxidation.
Indium-Promoted CouplingTerminal AlkyneAldehydeIndium(III) Bromide (InBr₃)Excess Aldehyde (Oppenauer-type)Exclusive formation of alkynyl ketones over propargylic alcohols.

Multicomponent Reaction Approaches for Propargylamine Scaffolds (as synthetic precursors or derivatives)

Propargylamines are versatile synthetic intermediates that can be derived from or serve as precursors to alkynyl ketones. rsc.orgphytojournal.com They are efficiently synthesized through multicomponent reactions (MCRs), which are highly atom-economical and allow for the formation of several bonds in a single step. phytojournal.comresearchgate.net

The most prominent MCR for this purpose is the A³ coupling reaction, which involves the one-pot combination of an aldehyde, a terminal alkyne, and an amine. phytojournal.comnih.gov This reaction can be catalyzed by various transition metals, though metal-free approaches have also been developed to enhance the green credentials of the synthesis. researchgate.netnih.gov When a ketone is used in place of the aldehyde, the reaction is known as a KA² coupling. nih.gov These reactions proceed via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the metal-activated alkyne. phytojournal.com The resulting propargylamines are structurally diverse and can be used to synthesize a wide range of nitrogen-containing heterocyclic compounds. nih.gov

Table 4: The A³ Coupling Reaction for Propargylamine Synthesis Data synthesized from research findings. phytojournal.comnih.govresearchgate.net

Component 1 (Carbonyl)Component 2 (Alkyne)Component 3 (Amine)Catalyst SystemProduct
Aryl Aldehyde (e.g., Benzaldehyde)Terminal Alkyne (e.g., Phenylacetylene)Secondary Amine (e.g., Piperidine)Transition Metals (e.g., Cu(I) salts) or Metal-FreePropargylamine
KetoneTerminal AlkyneAmineCopper(I) complexesα-Tertiary Propargylamine
FormaldehydePropiolic AcidPrimary AmineMetal-FreePropargylamine (via tandem Petasis Borono Mannich and decarboxylation)

Mechanistic Investigations and Chemical Reactivity Patterns of 1 4 Methylphenyl 3 Phenylprop 2 Yn 1 One

Nucleophilic Conjugate Addition Reactions to the Ynone Moiety

The ynone moiety in 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one is an activated alkyne, making it an excellent Michael acceptor. nih.gov Nucleophilic conjugate addition, or 1,4-addition, is a characteristic reaction for such α,β-unsaturated systems. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the β-carbon of the alkyne, leading to the formation of an enolate intermediate which is then protonated to yield the final product. libretexts.org This reactivity is in contrast to 1,2-addition, where the nucleophile directly attacks the carbonyl carbon. masterorganicchemistry.com The preference for 1,4-addition is typically governed by the nature of the nucleophile, with "soft" nucleophiles favoring this pathway. youtube.comyoutube.com

Addition of Boron-Containing Nucleophiles

Organoboron reagents are valuable nucleophiles in organic synthesis due to their stability and functional group tolerance. orgsyn.org The conjugate addition of boron-based nucleophiles to α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-carbon bonds. orgsyn.orgnih.gov For instance, rhodium-catalyzed systems have been developed for the addition of organoboron nucleophiles to α,β-unsaturated carbonyls with high enantioselectivity. orgsyn.org

A notable strategy involves the use of α,α-diboryl carbanions, generated by the deprotonation of geminal diborons, which act as soft pronucleophiles in 1,4-addition reactions with enones. nih.gov While these general methodologies demonstrate the capability of boron nucleophiles to participate in conjugate addition, specific studies detailing their reaction with this compound are not extensively documented in the reviewed literature. However, based on the established reactivity of ynones, it is expected that boron nucleophiles would add in a conjugate fashion to the β-carbon of the alkyne.

Carbon-Centered Nucleophile Additions

A variety of carbon-centered nucleophiles can participate in conjugate addition reactions with activated alkynes. The Michael reaction, which involves the addition of enolates to α,β-unsaturated carbonyl compounds, is a classic example. masterorganicchemistry.comlibretexts.org This reaction is effective for creating new carbon-carbon bonds and typically uses enolate donors derived from acidic compounds like malonic esters or β-keto esters. libretexts.org

Another important class of carbon nucleophiles for 1,4-addition are Gilman reagents, which are lithium diorganocuprates. youtube.comyoutube.com These "soft" nucleophiles selectively add to the β-carbon of conjugated systems, in contrast to "hard" nucleophiles like Grignard or organolithium reagents, which tend to favor direct 1,2-addition to the carbonyl group. masterorganicchemistry.com While the general principles are well-understood, specific examples detailing the addition of these carbon nucleophiles to this compound were not prominent in the surveyed literature.

Nitrogen- and Oxygen-Centered Nucleophile Additions

Nitrogen and oxygen nucleophiles readily react with α,β-unsaturated carbonyl systems. The addition of primary amines to aldehydes and ketones typically results in the formation of imines through a nucleophilic addition-elimination mechanism. libretexts.orgyoutube.com The reaction is often pH-dependent, with optimal rates observed around a pH of 5. libretexts.org In molecules containing multiple potential nucleophilic sites, such as p-aminophenol which has both a hydroxyl and an amino group, the nitrogen atom has been shown to act as the nucleophile in addition reactions. nih.gov

Oxygen nucleophiles, such as alcohols, can also add to activated alkynes. While these reactions are generally reversible, they demonstrate the electrophilic nature of the ynone system. nih.gov The general reactivity patterns suggest that this compound would be susceptible to attack by such nucleophiles at the β-carbon, although specific studies on this compound were not found.

Reactivity with Other Heteroatom-Containing Nucleophiles

Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective in conjugate addition reactions. nih.govlibretexts.org Thiols are more acidic and more powerful nucleophiles than their alcohol counterparts. libretexts.org The high nucleophilicity of the thiolate anion contributes to rapid and often quantitative conversions under ambient conditions. nih.gov

A study on the reaction of thiophenol with 1,3-diphenylprop-2-yn-1-one, a compound structurally similar to the subject of this article, reported a highly exothermic reaction upon the addition of a piperidine (B6355638) catalyst, leading to the quantitative formation of the Michael adduct at room temperature. nih.gov This finding strongly suggests that this compound would exhibit similar high reactivity towards sulfur nucleophiles, undergoing a facile 1,4-conjugate addition. The reaction of various reduced sulfur species, including bisulfide and polysulfides, has been shown to proceed via nucleophilic substitution mechanisms with other organic compounds. nih.gov

Radical Cascade Cyclization Reactions

Radical cascade reactions have become a powerful tool in organic synthesis for the efficient construction of complex cyclic molecules from simple precursors. mdpi.comresearchgate.net These reactions often proceed through a sequence of events initiated by the addition of a radical to an unsaturated bond, followed by one or more cyclization steps.

Indenone Formation via Addition of Various Radical Precursors

A significant and well-documented reaction pathway for this compound and related biaryl ynones is their conversion to indenone derivatives via radical cascade cyclization. mdpi.comresearchgate.netnih.gov This transformation provides an efficient route to the indenone core, a structural motif found in various biologically active molecules and functional materials. researchgate.netorganic-chemistry.org

One effective method involves the reaction of the ynone with a radical precursor, such as a 4-alkyl-substituted 1,4-dihydropyridine (B1200194) (a Hantzsch ester), in the presence of an oxidant like sodium persulfate (Na₂S₂O₈). mdpi.comorganic-chemistry.org The proposed mechanism begins with the generation of an alkyl radical from the 1,4-dihydropyridine. This radical then adds to the β-carbon of the ynone's C-C triple bond. The resulting vinyl radical undergoes a 5-exo-trig cyclization onto the adjacent p-tolyl ring, followed by aromatization to yield the final 2-alkylated-3-phenylindenone product. mdpi.comorganic-chemistry.org This oxidative radical cascade cyclization has been shown to be a versatile strategy for synthesizing a variety of substituted indenones. mdpi.comnih.gov

The scope of this reaction has been explored with various substituted biaryl ynones and different radical precursors, demonstrating its utility. The table below summarizes representative results from a study on the synthesis of indenones from biaryl ynones.

Ynone Substrate (1)Radical Precursor (R-DHP)Product (3)Yield (%)
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP2-Cyclohexyl-7-(4-methoxyphenyl)-3-phenyl-1H-inden-1-one78
1-(p-Tolyl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP2-Cyclohexyl-3-phenyl-7-(p-tolyl)-1H-inden-1-one75
1-(4-Ethylphenyl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP2-Cyclohexyl-7-(4-ethylphenyl)-3-phenyl-1H-inden-1-one76
1-(Biphenyl-4-yl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP7-(Biphenyl-4-yl)-2-cyclohexyl-3-phenyl-1H-inden-1-one72
1-(4-(tert-Butyl)phenyl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP7-(4-(tert-Butyl)phenyl)-2-cyclohexyl-3-phenyl-1H-inden-1-one81
1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP2-Cyclohexyl-7-(4-fluorophenyl)-3-phenyl-1H-inden-1-one71
1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP7-(4-Chlorophenyl)-2-cyclohexyl-3-phenyl-1H-inden-1-one73
1-(4-Bromophenyl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP7-(4-Bromophenyl)-2-cyclohexyl-3-phenyl-1H-inden-1-one70
1-(Naphthalen-2-yl)-3-phenylprop-2-yn-1-oneCyclohexyl-DHP2-Cyclohexyl-3-phenyl-1H-benzo[f]inden-1-one65
Data sourced from a study on persulfate-promoted radical cyclization of biaryl ynones. mdpi.com

This radical-initiated pathway highlights the synthetic utility of this compound as a precursor for constructing more complex, fused-ring systems like indenones.

Phosphine (B1218219) Oxide and Alkane Radical Additions

Currently, there is no specific information available in the surveyed literature regarding the radical addition of phosphine oxides or alkanes to this compound. While the addition of phosphorus-centered radicals to unsaturated systems is a known methodology, its application to this specific substrate has not been detailed. mdpi.comnih.gov

Sulfinic Acid and Sulfonyl Hydrazide Radical Additions

The radical addition of sulfinic acids and sulfonyl hydrazides to acetylenic compounds provides a route to functionalized vinyl sulfones. Despite the synthetic utility of this reaction, specific studies employing this compound as the substrate are not found in the current body of literature.

Cyclic Ether Radical Additions

The addition of radicals generated from cyclic ethers to alkynes is a method for C-C bond formation. However, research explicitly detailing the reaction of this compound with cyclic ether radicals is not presently available.

Manganese(III)-Mediated Addition of Phosphorus- and Sulfur-Centered Radicals

Manganese(III) acetate (B1210297) is a well-established oxidant for generating radicals from various precursors for addition to unsaturated bonds. wikipedia.orgrsc.orgmdpi.comnih.govrsc.orgresearchgate.net It is particularly effective for creating carbon, phosphorus, and sulfur-centered radicals. rsc.orgmdpi.com These reactions often proceed via an initial single-electron oxidation of a carbonyl compound or a P-H/S-H containing species by the Mn(III) salt. wikipedia.orgnih.gov The resulting radical then adds to an alkene or alkyne. In the context of β-ketosulfones, Mn(OAc)₃ can mediate oxidative cyclizations with alkenes to form dihydrofurans. nih.gov Despite the broad applicability of manganese(III)-mediated radical reactions, specific examples of the addition of phosphorus- or sulfur-centered radicals to this compound are not detailed in the available research.

Visible-Light-Mediated Addition of Sulfur-Centered Radicals

Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. mdpi.comresearchgate.netresearchgate.net Sulfur-centered radicals, for instance, can be generated from thiols or selenosulfonates and added to unsaturated systems. researchgate.netrsc.org These reactions offer a green alternative to traditional methods. rsc.org However, the application of visible-light-mediated addition of sulfur-centered radicals specifically to this compound has not been reported in the surveyed scientific literature.

Electrooxidative Synthetic Methodologies

Electrochemistry represents another mild and sustainable method for generating radicals and performing oxidative synthetic transformations. While the utility of electrooxidative synthesis is broad, there is currently no specific literature describing its application to induce radical additions or other transformations involving this compound.

Intramolecular Cyclization and Annulation Processes

Intramolecular cyclization and annulation reactions are powerful strategies for constructing complex cyclic and heterocyclic frameworks. nih.govresearchgate.net These processes can be initiated by various catalytic systems, including base-catalyzed or visible-light-driven methods, often involving derivatives of the primary starting material. researchgate.netresearchgate.net For instance, derivatives of acetylenic ketones can undergo base-catalyzed intramolecular cyclization to form substituted pyrrolones. While these synthetic strategies are potent, there are no specific studies in the available literature that report the use of this compound or its immediate derivatives in such intramolecular cyclization or annulation processes.

Cyclization in Superacidic Media

While specific studies detailing the cyclization of this compound in superacidic media are not extensively documented in the reviewed literature, the behavior of ketones and alkynes in such environments allows for postulation of the expected chemical pathways. Superacids, such as triflic acid (TfOH) or fluoroantimonic acid (HSbF₆), are exceptionally strong proton donors capable of protonating even very weak bases. umn.edulibretexts.org

In the presence of a superacid, this compound has two primary sites for protonation: the carbonyl oxygen and the carbon-carbon triple bond. Protonation of the carbonyl oxygen is generally the initial and more favorable step, leading to the formation of a highly reactive hydroxy-substituted propargyl cation. This electrophilic species can then undergo intramolecular cyclization. The p-tolyl group, with its electron-donating methyl substituent, can act as a nucleophile, attacking the activated alkyne. This process, a form of intramolecular Friedel-Crafts reaction, would likely lead to the formation of a substituted indenone or other fused aromatic systems. The exact product would depend on the reaction conditions and the stability of the carbocation intermediates formed. Studies on related furan (B31954) derivatives in triflic acid have demonstrated the feasibility of such acid-catalyzed intramolecular hydroarylation and cyclization reactions. nih.gov

Table 1: Potential Reactions in Superacidic Media

ReactantReagentPotential IntermediatePotential Product Type
This compoundSuperacid (e.g., TfOH)Hydroxy-substituted propargyl cationFused aromatic systems (e.g., Indenones)

Palladium- or Rhodium-Catalyzed Annulations with Alkynes and Halophenyl Carbonyl Compounds

Transition metal-catalyzed annulations represent a powerful tool for the construction of complex cyclic and polycyclic molecules. Both palladium and rhodium catalysts are known to effectively mediate such transformations involving alkynes. nih.govnih.gov For this compound, these reactions provide a pathway to synthesize elaborate fused heterocyclic and carbocyclic frameworks.

Palladium-catalyzed annulations often proceed via a sequence involving oxidative addition, alkyne insertion, and reductive elimination. nih.gov In a reaction with a halophenyl carbonyl compound, for instance, Pd(0) would first oxidatively add to the carbon-halogen bond. The resulting arylpalladium(II) complex can then coordinate to the alkyne of the ynone. Subsequent migratory insertion of the alkyne into the aryl-palladium bond, followed by intramolecular reaction and reductive elimination, would yield the annulated product.

Rhodium catalysts are also highly effective for C-H activation and annulation reactions. nih.gov For example, rhodium(III)-catalyzed annulation of imines with alkynes is a well-established method for synthesizing indenyl amines. nih.gov A plausible pathway for the annulation of this compound with a suitable coupling partner, such as another alkyne or a compound with an activatable C-H bond, would involve the formation of a rhodacycle intermediate, followed by alkyne insertion and subsequent cyclization to furnish the final product. These reactions often exhibit high regioselectivity and functional group tolerance. nih.govnih.gov

Table 2: Examples of Related Pd- and Rh-Catalyzed Annulations

Catalyst TypeReactantsProduct TypeReference
PalladiumRacemic phosphinates, AlkynesP-stereogenic alkenylphosphinates nih.gov
Rhodium(III)4-Arylbut-3-yn-1-amines, Internal alkynesSpiro[indene-1,2'-pyrrolidine]s nih.gov
RhodiumCyclic ketimines, Alkynyl chloridesUnsymmetrically substituted indenyl amines nih.gov

Cycloaddition Reactions

The activated triple bond in this compound makes it an excellent substrate for various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic compounds.

[3+2] Cycloaddition Reactions (e.g., towards Pyrazoles, Triazoles, Isoxazoles, Furans)

[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a concerted reaction between a 1,3-dipole and a dipolarophile, in this case, the ynone. wikipedia.orgfu-berlin.de This reaction is a highly efficient method for constructing five-membered heterocycles.

Pyrazoles: Pyrazoles can be synthesized by the reaction of this compound with diazo compounds, such as diazomethane. wikipedia.org The diazoalkane acts as the 1,3-dipole, reacting with the electron-deficient alkyne to form a pyrazoline intermediate, which can then aromatize to the corresponding pyrazole (B372694). The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile. wikipedia.org

Triazoles: The Huisgen 1,3-dipolar cycloaddition of an organic azide (B81097) with the alkyne of this compound yields 1,2,3-triazoles. fu-berlin.de This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity. The electron-withdrawing carbonyl group on the ynone accelerates the reaction with the azide, leading to the formation of a highly functionalized triazole ring.

Isoxazoles: Isoxazoles are formed through the [3+2] cycloaddition of the ynone with nitrones. researchgate.netrsc.org The nitrone serves as the 1,3-dipole. The reaction often proceeds with high regioselectivity to yield isoxazoline (B3343090) intermediates, which can then be oxidized or can rearrange to form the aromatic isoxazole (B147169) ring. Scandium triflate has been shown to be an effective catalyst for the cycloaddition of nitrones with ynones. researchgate.net

Furans: While direct [3+2] cycloaddition to furans is less common, they can be synthesized from ynones through multi-step processes. One common method is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. pharmaguideline.comorganic-chemistry.org this compound can be converted into a suitable 1,4-diketone precursor via reactions such as a Meyer-Schuster rearrangement followed by hydration or through conjugate addition of an enolate. This diketone can then undergo cyclodehydration to furnish a polysubstituted furan. organic-chemistry.org Alternatively, photochemical reactions of acetylenic ketones in alcohols have been shown to produce 2,5-disubstituted furans. rsc.org

Table 3: [3+2] Cycloaddition Reactions of Ynones

1,3-DipoleResulting HeterocycleGeneral Conditions
Diazoalkane (e.g., Diazomethane)PyrazoleThermal or catalyzed reaction
Organic Azide (e.g., Benzyl azide)1,2,3-TriazoleThermal or Cu(I) catalysis (Click Chemistry)
Nitrone (e.g., N-benzylnitrone)IsoxazoleThermal or Lewis acid catalysis (e.g., Sc(OTf)₃) researchgate.net
-FuranMulti-step synthesis via 1,4-diketone (Paal-Knorr) organic-chemistry.org

[3+3] Cycloaddition Reactions (e.g., towards Pyridines)

[3+3] Cycloaddition reactions offer an efficient route to six-membered rings. The synthesis of substituted pyridines can be achieved through the formal [3+3] cycloaddition of 1,3-dicarbonyl compounds or their enamine equivalents with α,β-unsaturated ketones or ynones. nih.govresearchgate.netnih.gov

In this context, this compound can act as the three-atom component (C=C-C=O). Reaction with a suitable three-atom partner, such as an enamine derived from a β-ketoester, can lead to the formation of a dihydropyridine (B1217469) intermediate. nih.govresearchgate.net This intermediate can subsequently be oxidized to the corresponding substituted pyridine (B92270). The reaction is often catalyzed by Lewis acids or organocatalysts and provides a modular approach to complex pyridine scaffolds. researchgate.net

Transformations to Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. The conversion of this compound to its corresponding chalcone derivative, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one (B182554) chemicalbook.com, involves the selective reduction of the carbon-carbon triple bond to a double bond.

Several methods can be employed for this transformation:

Catalytic Hydrogenation: The most common method is catalytic hydrogenation. To achieve stereoselectivity and prevent over-reduction to the corresponding alkane, specific catalysts are used. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used for the syn-hydrogenation of alkynes to yield (Z)-alkenes.

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (B1221849) typically yields the thermodynamically more stable (E)-alkene via an anti-addition mechanism.

Hydrometalation: Reactions such as hydroboration-protonolysis or hydroalumination-protonolysis can also be used to achieve the selective reduction of the alkyne to an alkene with defined stereochemistry.

The resulting chalcone, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, is a known compound, as is its isomer 3-(4-methylphenyl)-1-phenylprop-2-en-1-one. chemicalbook.comnih.govchemicalbook.comsigmaaldrich.com

Table 4: Methods for Transformation of Ynone to Chalcone

MethodReagentsStereochemical Outcome
Catalytic HydrogenationH₂, Lindlar's Catalyst(Z)-Chalcone (syn-addition)
Dissolving Metal ReductionNa, liquid NH₃(E)-Chalcone (anti-addition)
Hydroboration-Protonolysis1. BH₃·THF 2. CH₃COOH(Z)-Chalcone (syn-addition)

Photochemical Transformations of Ynone Systems

The photochemistry of α,β-acetylenic ketones is a rich field, involving various transformations initiated by the absorption of UV light. nih.govscilit.comdocumentsdelivered.com The excited state of this compound can undergo several reaction pathways.

[2+2] Cycloaddition: One of the most common photochemical reactions for unsaturated carbonyl compounds is the [2+2] cycloaddition with alkenes to form cyclobutane (B1203170) rings (or cyclobutene (B1205218) rings in the case of ynones). acs.orgwikipedia.org Irradiation of this compound in the presence of an alkene could lead to the formation of a substituted cyclobutene derivative. These reactions can be intermolecular or intramolecular and are often promoted by visible light in the presence of a suitable photocatalyst. nih.govnih.gov The mechanism typically involves the formation of a triplet diradical intermediate. wikipedia.org

Photoreduction: In the presence of a hydrogen donor, such as an alcohol or an amine, photoreduction of the ketone can occur. Studies on 1,3-diphenyl-2-propyn-1-one have shown that this process can involve the formation of a ketyl radical. nih.gov

Cyclization and Rearrangement: Irradiation of acetylenic ketones in nucleophilic solvents like alcohols can lead to the formation of furans. rsc.org This reaction is proposed to proceed via an intermediate C-C bonded adduct which then cyclizes. In the presence of amines, pyrroles can be formed through a similar pathway. rsc.org

The specific outcome of the photochemical reaction of this compound would be dependent on various factors, including the wavelength of light used, the solvent, and the presence of other reactants. scispace.com

Table 5: Potential Photochemical Reactions of Ynones

Reaction TypeReactant/ConditionProduct TypeReference
[2+2] CycloadditionAlkene, UV or visible light + photocatalystCyclobutene derivatives wikipedia.orgnih.govnih.gov
PhotoreductionH-donor (e.g., alcohol), UV lightReduced ketone products nih.gov
CyclizationAlcohol, UV lightFuran derivatives rsc.org
CyclizationAmine, UV lightPyrrole (B145914) derivatives rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 4 Methylphenyl 3 Phenylprop 2 Yn 1 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, leading to a full structural assignment. While specific experimental data for 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one is not widely published, its spectral characteristics can be reliably predicted based on the well-documented spectra of its parent compound, 1,3-diphenylprop-2-yn-1-one, and established substituent effects.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the aromatic region is expected to be the most complex. The protons of the phenyl group attached to the alkyne would likely appear as a multiplet, integrating to five protons. The p-substituted tolyl group would exhibit a characteristic A₂B₂ pattern: a pair of doublets, each integrating to two protons. The protons ortho to the carbonyl group are expected to be shifted downfield relative to those meta to the carbonyl. The methyl group on the tolyl ring, being electronically isolated, would appear as a sharp singlet, integrating to three protons, in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous structures and standard substituent effects.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H (ortho, meta, para)7.40 - 7.70Multiplet5H
Tolyl-H (meta to C=O)~7.30Doublet2H
Tolyl-H (ortho to C=O)~8.10Doublet2H
Methyl (-CH₃)~2.45Singlet3H

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The most downfield signal is anticipated for the carbonyl carbon due to the strong deshielding effect of the oxygen atom. The two acetylenic carbons (C≡C) are characteristic and appear in the midfield region, typically between 80 and 100 ppm. The carbon attached to the phenyl group is usually slightly upfield of the one attached to the carbonyl moiety. The aromatic region will show signals for all unique carbon atoms in the phenyl and p-tolyl rings. The quaternary carbons (including the one bearing the methyl group and the one attached to the propynone linker) will typically show lower intensity signals. The methyl carbon of the tolyl group will be the most upfield signal.

Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures and standard substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~177.0
Tolyl C-quaternary (ipso to C=O)~134.0
Tolyl C-quaternary (ipso to -CH₃)~145.0
Tolyl C-H (ortho to C=O)~129.5
Tolyl C-H (meta to C=O)~129.8
Phenyl C-quaternary (ipso to C≡C)~120.0
Phenyl C-H (ortho, meta, para)128.0 - 133.0
Acetylenic (C≡C-Ph)~87.0
Acetylenic (-C(O)-C≡)~93.0
Methyl (-CH₃)~21.8

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent feature would be the strong, sharp absorption band for the carbonyl (C=O) group, which is expected in the range of 1640-1660 cm⁻¹. This frequency is lower than that of a simple ketone due to conjugation with both the aromatic ring and the alkyne. The carbon-carbon triple bond (C≡C) stretch is another key diagnostic peak, expected to appear in the 2100-2260 cm⁻¹ region. ucla.edulibretexts.org The intensity of this peak can be variable; for symmetrically substituted alkynes it can be very weak, but in this case, the electronic asymmetry should result in a discernible peak. A related chalcone (B49325) derivative containing a prop-2-ynyloxy group showed a C≡C stretch at 2117 cm⁻¹ and a C=O stretch at 1650 cm⁻¹. nih.goviucr.org Additional expected absorptions include C-H stretches for the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. libretexts.org

Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-H (-CH₃)Stretch2850 - 2970Medium-Weak
Alkyne C≡CStretch2100 - 2260Medium-Weak
Carbonyl C=OStretch1640 - 1660Strong
Aromatic C=CStretch1450 - 1600Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₂O.

The calculated monoisotopic mass for this formula is 220.088815 Da. An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition and ruling out other potential formulas with the same nominal mass. This technique is definitive in verifying the identity of a newly synthesized compound.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination (of derivatives and complexes)

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound is not described in the searched literature, extensive studies on its close analogues, the chalcones (prop-2-en-1-one derivatives), provide a strong basis for understanding its likely structural properties.

Studies on derivatives such as (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one reveal that the molecule is nearly planar, with a small dihedral angle of 5.00(5)° between the two benzene (B151609) rings. researchgate.netnih.gov The configuration of the central ketone linker is typically found to be s-cis. researchgate.netnih.gov Similarly, the structure of 3-(3-nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one shows that the chalcone group itself is planar, with the two phenyl rings twisted relative to each other by 19.22(5)°. nih.goviucr.org The planarity of the core structure is a common feature, facilitating electronic conjugation across the molecule.

Applications of 1 4 Methylphenyl 3 Phenylprop 2 Yn 1 One in Complex Molecule Synthesis

Strategic Precursor for the Synthesis of Functionalized Indenones

The ynone moiety within 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one is an excellent electrophile, making it a suitable precursor for intramolecular cyclization reactions to form functionalized indenones. These carbocyclic compounds are of significant interest due to their presence in various biologically active molecules. nih.gov Several synthetic strategies have been developed to convert ynones, such as the title compound, into indenone derivatives.

One common approach involves transition-metal-catalyzed annulation reactions. For instance, iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines can yield 2-alkylated indenones with high selectivity under mild conditions. organic-chemistry.org This process is thought to proceed through the generation of an alkyl radical which then adds to the alkyne, followed by an intramolecular cyclization. organic-chemistry.org Gold-catalyzed cyclization of related 2-alkynylaryl compounds also provides an efficient route to indenone derivatives. organic-chemistry.org Furthermore, rhodium-catalyzed C-H activation and cascade reactions represent a powerful method for constructing diverse and difunctionalized indenones from precursors bearing a ynone functionality. organic-chemistry.orgresearchgate.net

The table below summarizes representative methods for indenone synthesis that are applicable to ynones like this compound.

Catalyst/PromoterReactantsKey Features
Iron-promotedYnones, 4-Alkyl-1,4-dihydropyridinesMild conditions, excellent selectivity for 2-alkylated indenones. organic-chemistry.org
Gold-catalyzed2-Alkynylaldehyde cyclic acetalsHigh yields, broad substrate scope. organic-chemistry.org
Rhodium-catalyzedBenzimidates, AlkenesC-H activation, multistep cascade, mild conditions. organic-chemistry.org

Key Intermediate for the Construction of Diverse Heterocyclic Scaffolds

The electrophilic nature of the triple bond and the carbonyl group in this compound allows it to react with a wide array of binucleophiles to construct various heterocyclic systems. These reactions often proceed through initial conjugate addition to the alkyne followed by cyclocondensation.

While direct synthesis of pyrroles starting from this compound is not extensively documented in dedicated studies, its structure lends itself to established pyrrole (B145914) synthesis methodologies. A highly plausible route is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). nih.govorganic-chemistry.org The target ynone can be converted into a 1,4-dicarbonyl intermediate through a Michael addition of an enolate. This intermediate can then undergo cyclization with an amine to furnish a polysubstituted pyrrole. nih.govscispace.com

Another relevant method is the van Leusen pyrrole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent to react with an α,β-unsaturated ketone, a class of compounds to which the title ynone belongs. organic-chemistry.orgscispace.com This reaction provides a direct route to 3,4-disubstituted pyrroles. organic-chemistry.org

The table below outlines general synthetic strategies for pyrroles that could be adapted for use with this compound.

Synthetic MethodKey ReagentsIntermediate
Paal-Knorr SynthesisPrimary amine, Acid or heat1,4-Dicarbonyl compound
van Leusen SynthesisTosylmethyl isocyanide (TosMIC), Baseα,β-Unsaturated ketone
Hantzsch Pyrrole Synthesisα-Halo ketone, β-Ketoester, Ammonia or primary amineNot directly applicable
Barton-Zard SynthesisIsocyanoacetate, NitroalkeneNot directly applicable

The synthesis of pyrimidine (B1678525) derivatives from this compound can be envisioned through cyclocondensation reactions with amidines or related N-C-N binucleophiles. organic-chemistry.orgmdpi.com The ynone can act as a three-carbon component in a [3+3] cycloaddition with an amidine. mdpi.com This type of reaction, often referred to as a modified Pinner synthesis, is a classical method for preparing pyrimidines from 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com

The reaction would likely proceed via a Michael addition of the amidine to the activated alkyne, followed by intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring. Various catalysts, including Lewis acids, can be employed to promote this transformation. organic-chemistry.org

ReagentReaction TypeKey Features
Amidines (e.g., benzamidine)Cyclocondensation/[3+3] CycloadditionForms the pyrimidine ring in a single step. mdpi.com
Urea/ThioureaCyclocondensationCan be used with β-dicarbonyl compounds, a potential derivative of the ynone.

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives is a cornerstone of pyrazole (B372694) synthesis. organic-chemistry.orgnih.gov The ynone this compound is an excellent substrate for this transformation. The reaction with hydrazine or its substituted derivatives, such as phenylhydrazine (B124118) or tosylhydrazine, leads to the formation of highly substituted pyrazoles. nih.govatlantis-press.com

The reaction proceeds through the initial attack of the more nucleophilic nitrogen of the hydrazine onto the β-carbon of the alkyne (Michael addition) or the carbonyl carbon, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents on both the ynone and the hydrazine. nih.gov

The following table summarizes a representative synthesis of a pyrazole derivative from a related ynone.

Ynone DerivativeReagentConditionsProductYield
1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide[HDBU][OAc] (ionic liquid)Room Temperature3,5-diphenyl-1-tosyl-1H-pyrazole95%
1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazideDBU in EtOHRoom Temperature3,5-diphenyl-1-tosyl-1H-pyrazoleHigh

Isoxazoles can be readily synthesized from this compound by reaction with hydroxylamine (B1172632). This reaction is analogous to the pyrazole synthesis, with hydroxylamine serving as the N-O binucleophile. The reaction involves the condensation of the ynone with hydroxylamine, followed by cyclization to form the isoxazole (B147169) ring. organic-chemistry.org

Another powerful method is the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne functionality of the ynone. organic-chemistry.org This approach allows for the construction of 3,5-disubstituted isoxazoles with high regioselectivity. The nitrile oxides can be generated in situ from aldoximes. organic-chemistry.org

ReagentReaction TypeKey Features
Hydroxylamine hydrochlorideCondensation/CyclizationForms the isoxazole ring directly from the ynone.
Nitrile Oxides (from aldoximes)1,3-Dipolar CycloadditionHigh regioselectivity, mild conditions. organic-chemistry.org

The synthesis of 1,2,3-triazoles from alkynes is most famously achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govrsc.org The terminal alkyne-like reactivity of the ynone system in this compound makes it an ideal substrate for this transformation. Reaction with an organic azide (B81097) in the presence of a copper(I) catalyst affords the corresponding 1,4-disubstituted 1,2,3-triazole with high efficiency and regioselectivity. nih.govrsc.org

Alternatively, 1,2,4-triazoles can be synthesized through the reaction of the ynone with reagents containing a hydrazine and an amidine functionality or their synthetic equivalents. organic-chemistry.org

The table below details a representative CuAAC reaction for the synthesis of a triazole.

AlkyneAzideCatalyst SystemConditionsProductYield
Phenylacetylene (B144264)2-Azido-1-(p-tolyl)ethan-1-oneEosin Y, CuCl₂, Green LEDWater, 2 hours2-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-(p-tolyl)ethan-1-one91%

Enabling Synthesis of Carbocycles and Polycyclic Systems

While the primary applications of this compound often involve the synthesis of heterocyclic compounds, its potential in forming carbocyclic and polycyclic systems is an area of synthetic interest. The electron-deficient alkyne, activated by the adjacent carbonyl group, can participate as a dienophile or a dipolarophile in various cycloaddition reactions. These reactions are fundamental strategies for constructing ring systems in a controlled and often stereoselective manner.

Cycloaddition reactions represent a powerful class of chemical transformations for forming cyclic molecules, where two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. The versatility of these reactions allows for the creation of diverse ring sizes and functionalities from relatively simple starting materials. For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of six-membered rings. In principle, ynones like this compound can react with suitable dienes to afford substituted cyclohexadiene structures, which are precursors to a wide array of polycyclic and aromatic systems.

Although specific, documented examples of this compound in carbocycle-forming cycloadditions are not extensively reported in readily available literature, the reactivity profile of related diarylpropynones suggests its utility in this domain. These reactions are crucial for accessing complex natural products and biologically active molecules.

Role in Multi-Step Synthetic Strategies towards Biologically Relevant Molecules

Multi-step synthesis is the cornerstone of creating complex and biologically important molecules from simpler, commercially available precursors. This strategic sequence of reactions allows for the gradual build-up of molecular complexity. This compound has been identified as a key starting material in the synthesis of certain heterocyclic compounds, which are prominent scaffolds in many biologically active agents.

A notable application is its use as an upstream product in the synthesis of 2,4-disubstituted furans, such as 4-(4-methylphenyl)-2-phenylfuran. Furans are a class of heterocyclic compounds found in numerous natural products and pharmaceuticals. The synthesis of these molecules often requires modular and regioselective methods. The transformation of the ynone into the furan (B31954) ring system demonstrates its utility in multi-step strategies aimed at producing these valuable heterocyclic cores.

Heterocyclic compounds are of immense interest in medicinal chemistry due to their wide range of therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to use this compound to construct such heterocyclic frameworks highlights its importance as an intermediate in the broader pursuit of new and effective therapeutic agents. The development of synthetic routes that incorporate this building block is crucial for accessing novel molecular entities for biological evaluation.

Development and Evaluation of Catalytic Ligands (e.g., in Sonogashira reactions)

The Sonogashira reaction is a powerful and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper species. The development of efficient and robust catalyst systems, particularly the ligands that coordinate to the palladium center, is a continuous area of research to improve reaction yields, broaden substrate scope, and allow for milder reaction conditions.

Ynones like this compound are often synthesized via Sonogashira coupling. For example, the coupling of phenylacetylene with 4-methylbenzoyl chloride is a direct route to this compound. This synthesis itself can serve as a model reaction to evaluate the effectiveness of new catalytic ligands. Researchers can assess the performance of novel phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, or other ligand types by measuring the yield and reaction time for the synthesis of this compound under specific conditions.

The efficiency of a Sonogashira coupling can be highly dependent on the electronic and steric properties of the ligand. By using a standard reaction like the synthesis of this ynone, different ligands can be compared systematically. This allows for the identification of more active and stable catalysts that can be applied to the synthesis of more complex and pharmaceutically relevant molecules. While specific studies detailing the use of this compound's synthesis as a benchmark for ligand evaluation are specialized, it represents a classic example of the type of transformations used for such purposes.

Emerging Research Directions and Future Perspectives on 1 4 Methylphenyl 3 Phenylprop 2 Yn 1 One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are becoming central to the synthesis of ynones, aiming to reduce environmental impact through milder reaction conditions, less hazardous reagents, and improved atom economy. rsc.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering a green alternative to traditional methods that often require harsh conditions. mdpi.comnih.gov This approach uses light as a clean, renewable energy source to drive chemical reactions under mild conditions. mdpi.comnih.gov While much of the research has focused on the transformations of ynones, these developments are crucial for the future of ynone chemistry.

Recent studies have demonstrated the use of visible light to initiate novel reactions starting from ynone scaffolds. For instance, a photocatalyst-free, visible-light-induced dearomative cascade cyclization of biaryl ynones with diselenides has been developed. rsc.org This method allows for the generation of arylselenyl radicals simply by irradiating the Se-Se bond with visible light, leading to the formation of complex selenated spiro[5.5]trienones in a facile and green manner. rsc.org Another significant advancement is the combination of visible light and nickel catalysis to synthesize indolyl phenyl diketones from ynone precursors. acs.org This process involves a cyclization/oxidation sequence that proceeds smoothly under mild, base-free conditions, showcasing the potential for gram-scale synthesis. acs.org Such photoinduced transformations highlight a major research direction: using ynones like 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one as starting points for constructing complex molecules using sustainable energy sources. rsc.orgacs.org

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. The synthesis of this compound via traditional methods like the Sonogashira coupling often relies on organic solvents. The future of its synthesis is geared towards solvent-free or solvent-minimal conditions.

Research into solid-state or neat reactions (reactions without any solvent) for cross-coupling is a promising frontier. For the synthesis of ynones, this could involve grinding the reactants (e.g., 4-methylbenzoyl chloride and phenylacetylene) with a solid-supported catalyst, potentially activated by microwave or ultrasonic irradiation. These techniques can lead to significantly reduced reaction times, simpler workup procedures, and a dramatic decrease in chemical waste. While specific solvent-free methods for this compound are still emerging, the development of such protocols for related cross-coupling reactions indicates a clear and sustainable path forward for ynone synthesis.

Advancements in Catalyst Design for Ynone Transformations

Catalysis is at the heart of modern organic chemistry, and the design of more efficient, selective, and robust catalysts for ynone transformations is a major area of research. mdpi.com The focus is on moving away from stoichiometric reagents towards catalytic systems that can be used in small amounts and, ideally, be recycled and reused.

For transformations involving ynones, nickel catalysts have shown significant promise. For example, the use of Nickel(II) acetylacetonate, Ni(acac)₂, has been effective in catalyzing the intramolecular cyclization of substituted ynones to form complex heterocyclic products. acs.org The design of these catalysts focuses on enhancing their stability and activity under various conditions, including photo-induced reactions. acs.org

A significant advancement is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. An example is the use of reusable copper nanoparticle catalysts for the coupling of acyl chlorides and terminal alkynes to produce ynones. This approach avoids the need for palladium and ligands, simplifying the system and reducing costs and potential metal contamination in the final product.

Catalyst SystemReaction TypeKey Advantages
Visible Light / Ni(acac)₂ Intramolecular Cyclization/OxidationMild, base-free conditions; enables complex C-H bond functionalizations. acs.org
Reusable Copper Nanoparticles Ynone Synthesis (Coupling)Palladium- and ligand-free; catalyst can be recovered and reused.
Visible Light (Photocatalyst-free) Selenylative SpirocyclizationAvoids external photocatalysts and additives; uses light as a clean reagent. rsc.org

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Researchers are continually exploring the rich reactivity of the ynone functionality to uncover new reaction pathways and synthesize novel molecular structures. The conjugated system of this compound, featuring electron-rich and electron-poor sites, makes it a versatile substrate for a wide range of transformations beyond classical additions.

One area of emerging interest is the use of ynones in dearomative cascade reactions. A recently developed visible-light-induced selenylative spirocyclization of biaryl ynones provides access to complex spiro[5.5]trienones. rsc.org This reaction proceeds under photocatalyst- and additive-free conditions, showcasing a novel radical-mediated pathway where the ynone participates in a cascade of bond-forming events to build a complex polycyclic system from a simple biaryl precursor. rsc.org

Another unprecedented transformation is the nickel-catalyzed intramolecular cyclization and oxidation of ynones bearing a pyrrolidinyl group. acs.org This reaction involves the functionalization of two separate C(sp³)–H bonds, leading to the formation of valuable indolyl phenyl diketone structures under mild photo-induced conditions. acs.org This type of multi-bond-forming reaction represents a powerful strategy for rapidly increasing molecular complexity from simple ynone starting materials.

Integration of Ynone Chemistry into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a powerful technology for improving the synthesis of chemical compounds. It offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and a direct path to scalable production.

The synthesis of ynones has been successfully adapted to flow chemistry systems. A convenient and efficient two-step method has been developed for synthesizing ynones in a flow reactor. The process involves the in-situ generation of a lithium acetylide, which then reacts with an acid chloride in the second step. This transition-metal-free process benefits from the precise temperature and mixing control of the flow reactor, leading to moderate to good yields at room temperature with broad functional group tolerance. The ability to telescope reactions (i.e., feed the output of one reactor directly into the next) without intermediate purification is a key advantage for efficiency and scalability.

Example of a Two-Step Flow Synthesis of Ynones:

StepReactorReagentsConditionsPurpose
1 Reactor 1Terminal Alkyne, n-ButyllithiumControlled low temperatureGeneration of reactive lithium acetylide intermediate.
2 Reactor 2Output from Reactor 1, Acyl ChlorideRoom TemperatureCoupling reaction to form the final ynone product.

This integration of ynone synthesis into flow systems represents a significant step towards making these valuable compounds more accessible for industrial and large-scale academic applications.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and phenylacetylene derivatives. Key steps include:

  • Base-catalyzed aldol condensation : A mixture of 4-methylacetophenone and phenylacetylene in ethanol with aqueous NaOH at 0–50°C, stirred for 2–3 hours .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates, while protic solvents (e.g., ethanol) enhance reaction rates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) is critical for isolating the α,β-unsaturated ketone product .
    Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>95% purity) .

Advanced: How do computational methods like DFT aid in predicting the electronic structure and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP functional with 6-31G(d) basis set) provide insights into:

  • Electron distribution : Localized electron density at the carbonyl and alkyne groups, influencing nucleophilic/electrophilic attack sites .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity trends; narrower gaps correlate with higher electrophilicity .
  • Thermochemical stability : Atomization energies and ionization potentials calculated via hybrid functionals (e.g., incorporating exact exchange terms) align with experimental data (average deviation <3 kcal/mol) .
    Validation : Compare computed IR spectra (vibrational modes at ~1650 cm⁻¹ for C=O) with experimental FT-IR data .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • 1H/13C NMR :
    • 1H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with a singlet for the methyl group (δ 2.4 ppm) .
    • 13C NMR : Carbonyl carbon at δ ~190 ppm; alkyne carbons at δ 90–100 ppm .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and C≡C stretch at ~2200 cm⁻¹ .
    Contradiction resolution : Discrepancies in peak assignments (e.g., overlapping aromatic signals) are addressed via 2D NMR (COSY, HSQC) or spiking with authentic standards .

Advanced: How can hydrogen bonding and crystal packing patterns be analyzed to explain polymorphism in this compound?

Answer:

  • Single-crystal XRD : SHELX software refines crystal structures, identifying intermolecular interactions (e.g., C–H···O bonds) .
  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing efficiency and polymorphism .
  • Thermal analysis : DSC/TGA correlate polymorph stability with hydrogen-bond strength; higher melting points indicate stronger intermolecular networks .
    Case study : A study on analogous enones revealed that substituents at the 4-methyl group alter π-π stacking, leading to distinct crystal forms .

Basic: What strategies are used to evaluate the biological activity of this compound, particularly in antimicrobial assays?

Answer:

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Structure-activity relationship (SAR) : Electron-withdrawing substituents on the phenyl ring enhance activity by increasing electrophilicity .
  • Controls : Compare with reference drugs (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .

Advanced: What challenges arise in crystallographic refinement of halogenated derivatives, and how are anisotropic displacement parameters managed?

Answer:

  • Disorder modeling : Halogen atoms (e.g., bromine in 2-bromo derivatives) exhibit positional disorder, resolved using PART instructions in SHELXL .
  • Anisotropic refinement : Apply restraints to ADPs for heavy atoms to prevent overparameterization; validate via R-factor convergence (<5%) .
  • Twinned crystals : Use TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

Advanced: How does solvent polarity impact the regioselectivity of electrophilic addition reactions involving this compound?

Answer:

  • Polar aprotic solvents (e.g., DMF) : Stabilize carbocation intermediates, favoring Markovnikov addition at the α-position .
  • Protic solvents (e.g., MeOH) : Hydrogen bonding with the carbonyl group directs anti-Markovnikov addition via steric hindrance .
  • Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., bromohydrins), while high temperatures favor thermodynamic stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.